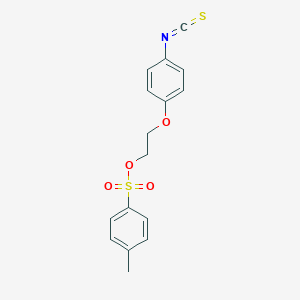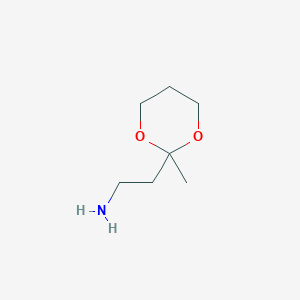
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
Übersicht
Beschreibung
“(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine” is a heterocyclic organic compound . It has a molecular weight of 439.47 and a molecular formula of C28H27NP2 . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine” is complex, with a pyrrolidine ring at its core . The pyrrolidine ring adapts a twisted envelope conformation . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Catalysis and Ligand Synthesis
- This compound has been involved in the synthesis and separation of diastereomeric mixtures used in enantioselective catalysis. For example, it has been employed in the preparation of [P(R,S),3R,4R,P′-(R,S)]-3,4-Bis(phenylphosphino)pyrrolidin and its N-Benzyl derivative as diastereomeric mixtures (Nagel & Rieger, 1988).
Material Science
- In material science, derivatives of this compound have been used in the development of novel polyimides. These polyimides exhibit outstanding thermal stability, flame retardancy, and good mechanical properties, making them useful in a variety of applications (Chen, Liu, Tang, & Sheng, 2020).
Organic Synthesis
- It has been a crucial part of synthesizing various organic compounds, such as 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors (Lombardo, Fabbroni, & Trombini, 2001).
Catalytic Applications
- The compound has been used in the preparation of rhodium complexes for asymmetric catalysis, such as the hydrogenation of α-(Acylamino)acrylic acid derivatives, demonstrating its utility in producing optically active compounds (Nagel, Kinzel, Andrade, & Prescher, 1986).
Chiral Organogels
- It also serves as the basis for stable gels in both polar and apolar solvents, leading to the formation of chiral supramolecular structures and fibers (Cicchi et al., 2010).
Anticancer Research
- Derivatives of this compound have been used in the synthesis of cycloplatinated(II) complexes, showing potential as potent anticancer agents with higher cytotoxicity than cisplatin against various cancer cell lines (Shahsavari et al., 2020).
Enantioselective Reactions
- It has been instrumental in the development of chiral metal complexes for enantioselective reactions, such as the hydrogenation of itaconic acid derivatives (Inoguchi, Morimoto, & Achiwa, 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEKRMASHMIH-PXLJZGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447896 | |
| Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine | |
CAS RN |
156517-64-5 | |
| Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

